N-Methoxybenzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-Methoxybenzo[d][1,3]dioxole-5-carboxamide is a chemical compound with the molecular formula C9H9NO4 It is a derivative of benzo[d][1,3]dioxole, which is known for its aromatic and heterocyclic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxybenzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with methoxyamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methoxybenzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-methoxybenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of N-methoxybenzo[d][1,3]dioxole-5-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of N-Methoxybenzo[d][1,3]dioxole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. For example, its anticancer activity may be related to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a phenyl group instead of a methoxy group.
Benzo[d][1,3]dioxole-5-carboxylic acid: The parent compound without the amide group.
N-Methoxybenzo[d][1,3]dioxole-5-amine: The reduced form of the amide compound.
Uniqueness
N-Methoxybenzo[d][1,3]dioxole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and amide groups make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-methoxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C9H9NO4/c1-12-10-9(11)6-2-3-7-8(4-6)14-5-13-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
ZSZKOCCXVORJAH-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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